1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
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Overview
Description
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanol group is attached to the second carbon of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthol, where naphthol is reacted with hydrogen gas in the presence of a suitable catalyst under controlled conditions to produce 1,2,3,4-tetrahydro-1-naphthol . This intermediate can then be further reacted with ethyl magnesium bromide (Grignard reagent) to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and robust catalysts to ensure efficient conversion rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
Reduction: The compound can be reduced to form the corresponding alkane, 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone.
Reduction: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a model substrate in enzymatic studies to understand the metabolism of similar compounds.
Medicine: Research into its potential pharmacological properties, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism by which 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-amine: This compound has an amine group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone: The ketone derivative, which is formed through the oxidation of the hydroxyl group, has different physical and chemical properties.
5,6,7,8-Tetrahydro-1-naphthol: This compound is structurally similar but lacks the ethan-1-ol side chain, resulting in different applications and reactivity.
Uniqueness: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol is unique due to its specific combination of a partially hydrogenated naphthalene ring and an ethanol side chain. This structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
774-54-9 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.3 |
Purity |
90 |
Origin of Product |
United States |
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